BenchChemオンラインストアへようこそ!

N-(3-phenylpropyl)-9H-fluorene-9-carboxamide

HDAC inhibition epigenetics cancer chemical biology

N-(3-phenylpropyl)-9H-fluorene-9-carboxamide (CAS 329704-34-9) is a synthetic small-molecule fluorene-9-carboxamide derivative with the molecular formula C23H21NO and a molecular weight of 327.43 g/mol. The compound features a 9H-fluorene core bearing a carboxamide at the 9-position and an N-(3-phenylpropyl) substituent on the amide nitrogen.

Molecular Formula C23H21NO
Molecular Weight 327.427
CAS No. 329704-34-9
Cat. No. B2600346
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-phenylpropyl)-9H-fluorene-9-carboxamide
CAS329704-34-9
Molecular FormulaC23H21NO
Molecular Weight327.427
Structural Identifiers
SMILESC1=CC=C(C=C1)CCCNC(=O)C2C3=CC=CC=C3C4=CC=CC=C24
InChIInChI=1S/C23H21NO/c25-23(24-16-8-11-17-9-2-1-3-10-17)22-20-14-6-4-12-18(20)19-13-5-7-15-21(19)22/h1-7,9-10,12-15,22H,8,11,16H2,(H,24,25)
InChIKeyFQUWMINXMIXZBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-Phenylpropyl)-9H-fluorene-9-carboxamide (CAS 329704-34-9): A Fluorene-9-Carboxamide HDAC Ligand for Epigenetic Screening and Chemical Biology


N-(3-phenylpropyl)-9H-fluorene-9-carboxamide (CAS 329704-34-9) is a synthetic small-molecule fluorene-9-carboxamide derivative with the molecular formula C23H21NO and a molecular weight of 327.43 g/mol . The compound features a 9H-fluorene core bearing a carboxamide at the 9-position and an N-(3-phenylpropyl) substituent on the amide nitrogen. It has been profiled in biochemical panels as a ligand of multiple histone deacetylase (HDAC) enzymes, with primary inhibitory activity against HDAC3 (IC50 = 35 nM) and HDAC6 (IC50 = 19 nM), and secondary activity against HDAC1, HDAC2, and the sirtuin SIRT3 [1]. Structurally, it belongs to the broader class of fluorene-carboxamide derivatives that have been explored as apoptosis inducers, MTP inhibitors, and PARG inhibitors depending on substitution pattern [2].

Why N-(3-Phenylpropyl)-9H-fluorene-9-carboxamide Cannot Be Replaced by Generic Fluorene-9-Carboxamide Analogs in HDAC-Targeted Studies


The N-(3-phenylpropyl) side chain is the critical pharmacophoric determinant that distinguishes this compound from other fluorene-9-carboxamide derivatives. Altering the N-substituent fundamentally redirects the target profile: the N-(2,2,2-trifluoroethyl) analog (lomitapide core) potently inhibits microsomal triglyceride transfer protein (MTP, IC50 = 8 nM) [1], while the bis-(3-phenylpropyl) fluorenone analog GPI-16552 targets poly(ADP-ribose) glycohydrolase (PARG, IC50 = 1.7 μM) [2]. The specific combination of the fluorene-9-carboxamide scaffold with the N-(3-phenylpropyl) group, as found in CAS 329704-34-9, yields a distinct HDAC inhibition profile with nanomolar potency at HDAC3 (IC50 = 35 nM) and HDAC6 (IC50 = 19 nM) that is not replicated by these structurally similar but mechanistically divergent compounds [3]. Simple interchange with a generic fluorene-9-carboxamide or a different N-substituted analog will therefore result in unrecognized changes in target engagement and experimental outcomes.

Quantitative Differentiation Evidence for N-(3-Phenylpropyl)-9H-fluorene-9-carboxamide Versus Structural Analogs


HDAC3 Inhibitory Potency: N-(3-Phenylpropyl)-9H-fluorene-9-carboxamide Achieves 35 nM IC50 Against HDAC3, Within Range of Clinical Pan-HDAC Inhibitor SAHA

In biochemical assays, N-(3-phenylpropyl)-9H-fluorene-9-carboxamide inhibits full-length recombinant human HDAC3 with an IC50 of 35 nM, measured using a 6-carboxyfluorescein peptide substrate in an electrophoretic mobility shift assay [1]. By comparison, the FDA-approved pan-HDAC inhibitor vorinostat (SAHA) inhibits HDAC3 with a reported IC50 of approximately 20 nM under similar recombinant enzyme conditions . The compound thus achieves HDAC3 inhibitory potency within approximately 1.8-fold of SAHA while belonging to a structurally distinct chemotype (fluorene-9-carboxamide vs. hydroxamic acid). Notably, the related bis-(3-phenylpropyl) fluorenone GPI-16552 does not meaningfully inhibit HDAC3 at comparable concentrations, as its primary target is PARG (IC50 = 1.7 μM) [2].

HDAC inhibition epigenetics cancer chemical biology

HDAC Isoform Selectivity Profile: Preferential Inhibition of HDAC3 and HDAC6 over HDAC1 and HDAC2

Across multiple biochemical assays, N-(3-phenylpropyl)-9H-fluorene-9-carboxamide demonstrates a consistent selectivity pattern favoring HDAC3 (IC50 = 35–73 nM) and HDAC6 (IC50 = 19 nM) over HDAC1 (IC50 = 71–109 nM) and HDAC2 (IC50 = 154–180 nM) [1]. The selectivity ratio of HDAC3 over HDAC2 is approximately 4.4-fold (35 vs. 154 nM), and HDAC6 over HDAC2 is approximately 8.1-fold (19 vs. 154 nM). This profile contrasts with pan-inhibitors such as SAHA, which inhibits HDAC1, HDAC2, and HDAC3 with similar potency (IC50 values within ~2-fold of each other, all <100 nM) . The compound's selectivity window, while modest, represents a differentiated starting point for developing HDAC3/HDAC6-biased inhibitors compared to equipotent pan-inhibitors or highly selective single-isoform probes.

HDAC isoform selectivity class I HDAC class IIb HDAC chemical probe development

SIRT3 Secondary Activity: N-(3-Phenylpropyl)-9H-fluorene-9-carboxamide Inhibits SIRT3 at 125 nM, a Feature Absent in Other Fluorene-9-Carboxamide Analogs

In addition to its HDAC activity, N-(3-phenylpropyl)-9H-fluorene-9-carboxamide inhibits recombinant human SIRT3 (a mitochondrial NAD+-dependent deacetylase) with an IC50 of 125 nM, as measured using a Fluor de Lys fluorescence-based assay with 30-minute incubation [1]. By contrast, the reference MTP inhibitor lomitapide (N-(2,2,2-trifluoroethyl)-9H-fluorene-9-carboxamide derivative) and the PARG inhibitor GPI-16552 have no reported SIRT3 activity, consistent with their distinct target profiles [2]. The dual HDAC/SIRT3 engagement profile of CAS 329704-34-9 is a structurally encoded feature of the N-(3-phenylpropyl) substitution pattern, not a general property of the fluorene-9-carboxamide scaffold.

sirtuin inhibition SIRT3 mitochondrial deacetylase polypharmacology

Target Class Differentiation: N-(3-Phenylpropyl)-9H-fluorene-9-carboxamide Is an HDAC Ligand, Not an MTP or PARG Inhibitor Like Other Fluorene-9-Carboxamides

The fluorene-9-carboxamide scaffold is a privileged structure that yields inhibitors of at least three distinct target classes depending on N-substitution: N-(2,2,2-trifluoroethyl) derivatives potently inhibit MTP (lomitapide, IC50 = 8 nM) [1]; bis-(3-phenylpropyl) fluorenone dicarboxamides inhibit PARG (GPI-16552, IC50 = 1.7 μM) [2]; and the mono-N-(3-phenylpropyl) derivative CAS 329704-34-9 inhibits HDAC3 (IC50 = 35 nM) and HDAC6 (IC50 = 19 nM) [3]. This divergent pharmacology is governed by the nature and number of N-substituents and the oxidation state of the fluorene core. For researchers procuring a fluorene-9-carboxamide, verifying the exact N-substitution (3-phenylpropyl vs. trifluoroethyl vs. bis-arylpropyl) is essential because these compounds are not functionally interchangeable—they address entirely different protein targets.

target specificity chemical tool selection HDAC vs MTP vs PARG assay design

Physicochemical Differentiation: Higher Lipophilicity and Altered Solubility Profile Versus the Parent 9H-Fluorene-9-Carboxamide

The N-(3-phenylpropyl) substituent on CAS 329704-34-9 significantly increases the calculated lipophilicity (cLogP) compared to the unsubstituted parent 9H-fluorene-9-carboxamide. The parent compound (CAS 7471-95-6, C14H11NO, MW 209.24) has a measured logP of approximately 2.98 , whereas the addition of the 3-phenylpropyl group (C23H21NO, MW 327.43) is predicted to increase cLogP by approximately 2–3 log units based on fragment-based calculations, placing it in a higher lipophilicity range more typical of CNS-penetrant or intracellular-targeting small molecules. The N-(2,2,2-trifluoroethyl) analog (lomitapide core) has lower lipophilicity due to the polar trifluoroethyl group . This difference in physicochemical properties affects DMSO solubility, aqueous solubility in assay buffers, and potential non-specific protein binding, all of which must be accounted for in assay design and compound handling protocols.

lipophilicity cLogP solubility drug-likeness assay compatibility

Recommended Application Scenarios for N-(3-Phenylpropyl)-9H-fluorene-9-carboxamide Based on Quantitative Differentiation Evidence


HDAC3/HDAC6-Focused Epigenetic Chemical Biology

Investigators studying the specific roles of HDAC3 and HDAC6 in gene regulation, cancer biology, or neurodegenerative disease can employ this compound as a non-hydroxamate chemical probe with dual HDAC3 (IC50 = 35 nM) and HDAC6 (IC50 = 19 nM) activity [1]. Its selectivity profile (approximately 4–8-fold preference over HDAC1/2) allows nuanced interrogation of class I/IIb HDAC biology without the complete pan-inhibition produced by SAHA, while avoiding the metal-chelating hydroxamic acid warhead associated with off-target metalloproteinase inhibition. Researchers must validate selectivity in their specific cellular context, as the selectivity window is moderate rather than absolute.

Structure-Activity Relationship (SAR) Starting Point for Non-Hydroxamate HDAC Inhibitor Medicinal Chemistry

The fluorene-9-carboxamide scaffold with N-(3-phenylpropyl) substitution provides an HDAC-active chemotype structurally distinct from both hydroxamic acids (e.g., SAHA) and benzamides (e.g., entinostat) [1]. With HDAC3 IC50 = 35 nM, the compound offers a tractable starting potency for hit-to-lead optimization [2]. The absence of a strong zinc-binding group typical of hydroxamates may confer advantages in pharmacokinetics, metabolic stability, and selectivity that can be explored through systematic SAR around the fluorene core, the amide linkage, and the phenylpropyl side chain.

Polypharmacology Studies of Dual HDAC/SIRT3 Modulation

The dual activity of CAS 329704-34-9 against HDAC3 (IC50 = 35 nM) and SIRT3 (IC50 = 125 nM) [1] makes it a valuable tool for studying the intersection of zinc-dependent (HDAC) and NAD+-dependent (sirtuin) lysine deacetylation pathways. This is particularly relevant in mitochondrial biology and metabolic disease research, where SIRT3 plays a key regulatory role and HDACs influence nuclear gene expression programs. Researchers can use this compound to probe coordinate regulation of the acetylome by both enzyme families, with the understanding that the SIRT3 activity is approximately 3.6-fold weaker than the HDAC3 activity and may require higher compound concentrations in cell-based experiments.

Negative Control or Comparator Compound for MTP and PARG Inhibitor Studies

Given that structurally related fluorene-9-carboxamides are used as MTP inhibitors (lomitapide) and PARG inhibitors (GPI-16552), CAS 329704-34-9 serves as an essential control compound to demonstrate that observed biological effects are target-specific rather than scaffold-general [1]. Its distinct HDAC target profile (IC50 = 35–154 nM across HDAC1-3) versus the MTP activity of lomitapide (IC50 = 8 nM) or the PARG activity of GPI-16552 (IC50 = 1.7 μM) allows researchers to attribute phenotypic outcomes to specific target engagement rather than non-specific fluorene scaffold effects [2].

Quote Request

Request a Quote for N-(3-phenylpropyl)-9H-fluorene-9-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.